molecular formula C12H6ClF3INO B1441902 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine CAS No. 1053658-85-7

3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine

Cat. No. B1441902
M. Wt: 399.53 g/mol
InChI Key: VXKLADLDLNRHNG-UHFFFAOYSA-N
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Description

3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine (CIPT) is a novel organic compound with potential applications in the field of synthetic organic chemistry. CIPT is a type of heterocycle, which is a ring-shaped molecule composed of two or more different elements. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes. CIPT can be synthesized by several methods, including the Suzuki-Miyaura cross-coupling reaction and the Buchwald-Hartwig amination reaction.

Scientific Research Applications

Chemical Synthesis and Characterization

The synthesis and structural characterization of compounds related to 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine have been the focus of scientific research, aiming at understanding their chemical behavior and potential applications. For instance, studies have explored the interaction products of similar trifluoromethyl-pyridine compounds with iodine, highlighting their potential as antithyroid drugs and the formation of n–σ* complexes, which were studied using UV-spectroscopy and X-ray diffraction techniques (Chernov'yants et al., 2011). These findings contribute to the understanding of the chemical properties and potential pharmaceutical applications of related compounds.

Organic Synthesis and Functionalization

Research has also focused on the functionalization of halogenated and trifluoromethylated pyridines, including efforts to develop methods for regioselective metalations and functionalizations. For example, different derivatives of chloro-, bromo-, and iodo(trifluoromethyl)pyridines have been converted into various carboxylic acids, showcasing the versatility of these compounds in organic synthesis (Cottet et al., 2004). Such studies demonstrate the compounds' potential in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Intermediates for Agrochemical Synthesis

The synthesis of 2-Chloro-3-(2',2',2'-trifluoroethoxy)-pyridine, a key intermediate for the highly efficient herbicide trifloxysulfuron, illustrates the application of related compounds in the development of agrochemicals. Optimized reaction conditions have led to significant improvements in yield, underlining the importance of these compounds in the synthesis of herbicides (Zuo Hang-dong, 2010).

Antimicrobial Activities and DNA Interaction

Studies on the antimicrobial activities and DNA interaction of 2-chloro-6-(trifluoromethyl)pyridine have employed spectroscopic methods to characterize the compound and investigate its potential biological applications. The compound's antimicrobial activities were tested, and its effect on DNA was assessed through agarose gel electrophoresis experiments, highlighting its potential for further research in biochemistry and pharmacology (Evecen et al., 2017).

properties

IUPAC Name

3-chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF3INO/c13-10-5-7(12(14,15)16)6-18-11(10)19-9-3-1-8(17)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXKLADLDLNRHNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF3INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901209935
Record name 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

399.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine

CAS RN

1053658-85-7
Record name 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053658-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloro-2-(4-iodophenoxy)-5-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901209935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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